molecular formula C35H32 B14447981 9,9'-(Heptane-1,7-diyl)dianthracene CAS No. 76733-96-5

9,9'-(Heptane-1,7-diyl)dianthracene

Cat. No.: B14447981
CAS No.: 76733-96-5
M. Wt: 452.6 g/mol
InChI Key: CYIWFEKZEXGHPM-UHFFFAOYSA-N
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Description

9,9’-(Heptane-1,7-diyl)dianthracene is a chemical compound that belongs to the family of anthracene derivatives. Anthracene itself is a solid polycyclic aromatic hydrocarbon consisting of three fused benzene rings. This compound is known for its unique structural properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

The synthesis of 9,9’-(Heptane-1,7-diyl)dianthracene typically involves the reaction of anthracene with heptane-1,7-diyl intermediates. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure optimal yield and purity. Industrial production methods may involve large-scale reactors and continuous flow systems to produce the compound efficiently.

Chemical Reactions Analysis

9,9’-(Heptane-1,7-diyl)dianthracene undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of anthraquinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of dihydroanthracene derivatives.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where substituents like halogens or nitro groups are introduced into the anthracene ring.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings. The major products formed from these reactions depend on the type of reaction and the reagents used.

Scientific Research Applications

9,9’-(Heptane-1,7-diyl)dianthracene has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a fluorescent probe in various analytical techniques.

    Biology: The compound’s fluorescent properties make it useful in biological imaging and as a marker in cellular studies.

    Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in photodynamic therapy.

    Industry: It is employed in the production of organic light-emitting diodes (OLEDs) and other electronic devices due to its excellent photophysical properties.

Mechanism of Action

The mechanism of action of 9,9’-(Heptane-1,7-diyl)dianthracene involves its interaction with specific molecular targets and pathways. In biological systems, its fluorescent properties allow it to bind to cellular components, enabling imaging and tracking. In industrial applications, its ability to emit light upon excitation makes it valuable in the development of OLEDs and other photonic devices.

Comparison with Similar Compounds

9,9’-(Heptane-1,7-diyl)dianthracene can be compared with other anthracene derivatives such as:

    9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and use in triplet-triplet annihilation upconversion.

    9,10-Dimethylanthracene: Exhibits different photophysical properties due to the presence of methyl groups.

    Anthracene: The parent compound, which has a simpler structure and different chemical reactivity.

The uniqueness of 9,9’-(Heptane-1,7-diyl)dianthracene lies in its specific structural modification, which imparts distinct photophysical and chemical properties, making it suitable for specialized applications in various fields.

Properties

CAS No.

76733-96-5

Molecular Formula

C35H32

Molecular Weight

452.6 g/mol

IUPAC Name

9-(7-anthracen-9-ylheptyl)anthracene

InChI

InChI=1S/C35H32/c1(2-4-22-34-30-18-10-6-14-26(30)24-27-15-7-11-19-31(27)34)3-5-23-35-32-20-12-8-16-28(32)25-29-17-9-13-21-33(29)35/h6-21,24-25H,1-5,22-23H2

InChI Key

CYIWFEKZEXGHPM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CCCCCCCC4=C5C=CC=CC5=CC6=CC=CC=C64

Origin of Product

United States

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